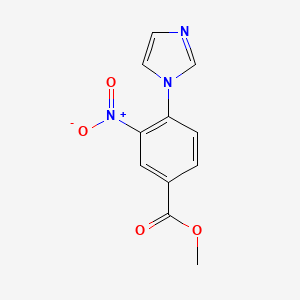

methyl 4-(1H-imidazol-1-yl)-3-nitrobenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 4-(1H-imidazol-1-yl)benzoate is an imidazole derivative . It is a heterocyclic building block used in chemical synthesis .

Synthesis Analysis

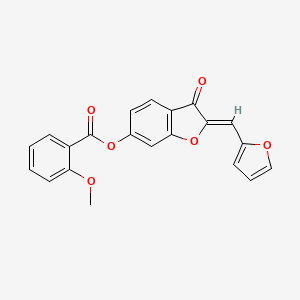

The synthesis of imidazole derivatives involves various steps. For instance, the synthesis of a novel series of 4-(4-(1H-imidazol-1-yl)phenyl)-6-arylpyrimidin-2-amines was carried out from synthesized 3-[4-(1H-imidazol-1-yl)phenyl]prop-2-en-1-ones . Another synthesis involved the reaction of salicylaldehyde coupling to a compound .Molecular Structure Analysis

The molecular structure of imidazole derivatives can be determined using various techniques such as X-ray diffraction . The structure of the imidazole ring forms a dihedral angle with the benzene ring .Chemical Reactions Analysis

Imidazole derivatives undergo various chemical reactions. For instance, a novel imidazole-based azo molecule was synthesized, characterized, and subjected to quantum chemical calculations . Another study reported the synthesis of 2-(2-methyl-4-nitro-1H-imidazol-1-yl)-N-[(1E)-1-phenylethylidene]acetohydrazide .Physical And Chemical Properties Analysis

Methyl 4-(1H-imidazol-1-yl)benzoate has an empirical formula of C11H10N2O2 and a molecular weight of 202.21 g/mol . It is a white or colorless solid that is highly soluble in water and other polar solvents .Wissenschaftliche Forschungsanwendungen

Ionic Liquid and Nitration Agent

Methyl 4-(1H-imidazol-1-yl)-3-nitrobenzoate derivatives are explored as ionic liquids and reagents in the nitration of aromatic compounds. The study by Zolfigol et al. (2012) discusses the use of 3-methyl-1-sulfonic acid imidazolium nitrate as a Brønsted acidic ionic liquid for efficient nitration, highlighting its ability to generate nitrogen dioxide in situ for the radical nitration of aromatic compounds to produce nitroarenes Zolfigol et al., 2012.

Electrolyte for Fuel Cells

Imidazole derivatives are utilized in high-temperature proton-conducting polymer electrolytes for fuel cells. Schechter and Savinell (2002) explored imidazole and 1-methyl imidazole as additives in polybenzimidazole membranes equilibrated with phosphoric acid, demonstrating their influence on the conductivity of these membranes under various conditions Schechter & Savinell, 2002.

Synthesis of Novel Compounds

Khazaei et al. (2016) reported the application of a novel nano ionic liquid, 1-methyl-3-nitro-1H-imidazol-3-ium trinitromethanide, in the synthesis of Biginelli-type compounds. This research highlights the ionic liquid's role in catalyzing the synthesis of dihydropyrimidinone derivatives, emphasizing its cost-effectiveness and reusability Khazaei et al., 2016.

N-Heterocyclic Carbene Catalysis

Studies by Grasa et al. (2002, 2003) explore the role of N-heterocyclic carbenes, including imidazol-2-ylidenes, as catalysts in transesterification and acylation reactions. These works underline the efficiency of imidazole-based carbenes in mediating reactions between esters and alcohols at low catalyst loadings and room temperature Grasa et al., 2002; Grasa et al., 2003.

Molecular Assembly and Hydrogen Bonding

Research by Portilla et al. (2007) focuses on the hydrogen-bonded molecular structures of related compounds, shedding light on the potential for creating ordered molecular assemblies through specific intermolecular interactions Portilla et al., 2007.

Safety and Hazards

Methyl 4-(1H-imidazol-1-yl)benzoate is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

Zukünftige Richtungen

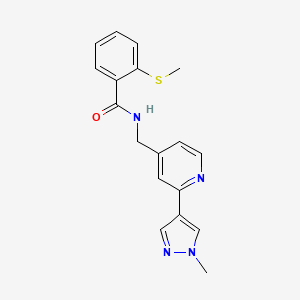

Imidazole derivatives have a broad range of chemical and biological properties, making them an important synthon in the development of new drugs . Future research could focus on the development of novel imidazole derivatives with improved efficacy and safety profiles . Additionally, the emergence of drug-resistant bacterial infections necessitates the development of new antibacterial agents that have a mechanism of action different from traditional antibiotics .

Wirkmechanismus

Target of Action

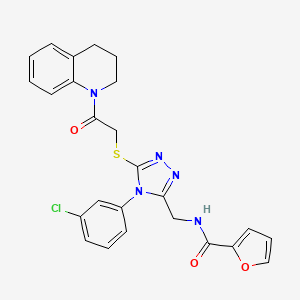

Methyl 4-(1H-imidazol-1-yl)-3-nitrobenzoate is a derivative of imidazole, a heterocyclic compound . Imidazole derivatives have been found to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .

Mode of Action

Imidazole derivatives have been shown to interact with various biological targets, leading to a wide range of effects . For instance, some imidazole derivatives have been found to produce nitric oxide (NO), a messenger molecule with diverse functions throughout the body . In macrophages, NO mediates tumoricidal and bactericidal actions .

Biochemical Pathways

Given the broad range of activities exhibited by imidazole derivatives, it can be inferred that this compound may interact with multiple biochemical pathways .

Pharmacokinetics

Imidazole itself is known to be highly soluble in water and other polar solvents , which could potentially influence the bioavailability of its derivatives.

Result of Action

Based on the known effects of imidazole derivatives, it can be inferred that this compound may have a wide range of effects at the molecular and cellular level .

Eigenschaften

IUPAC Name |

methyl 4-imidazol-1-yl-3-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O4/c1-18-11(15)8-2-3-9(10(6-8)14(16)17)13-5-4-12-7-13/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGIAQDKVKDHIID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)N2C=CN=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-(pyrrolidin-1-yl)butyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2995969.png)

![6-Ethyl-2-(2-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2995970.png)

![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-butylbenzamide](/img/structure/B2995972.png)

![Isopropyl 2-(ethylthio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2995976.png)

![N-(1-methylethylidene)-N-{[2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoyl]oxy}amine](/img/structure/B2995982.png)

![N-(1-Cyano-1-cyclopropylethyl)-2-[2-(3-methoxyphenyl)-4-methylpyrrolidin-1-yl]acetamide](/img/structure/B2995988.png)

![(E)-2-amino-N-isopentyl-1-((thiophen-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2995989.png)

![2-[5-Chloro-2-[4-(hydroxymethyl)piperidin-1-yl]anilino]-N-(cyanomethyl)acetamide](/img/structure/B2995990.png)

![N1-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2995991.png)